2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a combination of pyridine, thiophene, and sulfonamide groups
Scientific Research Applications
2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to the presence of pyridine and thiophene moieties, which are known for their pharmacological properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: Its unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Preparation of Intermediates: The synthesis begins with the preparation of 5-(thiophen-2-yl)pyridine and 4-(sulfamoyl)phenol.
Coupling Reaction: The intermediates are then coupled using a palladium-catalyzed Suzuki–Miyaura reaction to form the desired product.
Final Steps: The final steps involve purification and characterization of the compound to ensure its purity and structural integrity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Mechanism of Action
The mechanism of action of 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyridine and thiophene rings can interact with various receptors and proteins. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry for their anticancer, antiviral, and antimicrobial activities.
Uniqueness
What sets 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide apart is its combination of pyridine, thiophene, and sulfonamide groups, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
2-[4-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-18(22)12-25-15-3-5-16(6-4-15)27(23,24)21-10-13-8-14(11-20-9-13)17-2-1-7-26-17/h1-9,11,21H,10,12H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUZXCNARCVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.